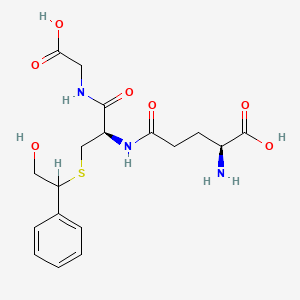
S-(1-Phenyl-2-hydroxyethyl)glutathione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(1-Phenyl-2-hydroxyethyl)glutathione: is a glutathione conjugate of styrene. It is a compound that has been studied for its nephrotoxic effects in vivo, particularly in Fischer-344 rats . This compound is known for its involvement in various biochemical processes and has been the subject of several scientific studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(1-Phenyl-2-hydroxyethyl)glutathione involves the conjugation of styrene oxide with glutathione. The reaction typically occurs under mild conditions, often in aqueous solutions, and may require the presence of a catalyst to facilitate the conjugation process .
Industrial Production Methods: the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents and equipment .
Chemical Reactions Analysis
Types of Reactions: S-(1-Phenyl-2-hydroxyethyl)glutathione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound, such as the hydroxyl and sulfide groups .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .
Scientific Research Applications
Chemistry: In chemistry, S-(1-Phenyl-2-hydroxyethyl)glutathione is used as a model compound to study glutathione conjugation reactions and their mechanisms .
Biology: In biological research, this compound is studied for its nephrotoxic effects and its role in cellular detoxification processes .
Medicine: In medicine, this compound is investigated for its potential therapeutic applications, particularly in the context of oxidative stress and renal toxicity .
Industry: In the industrial sector, this compound may be used in the development of new materials and chemical processes that involve glutathione conjugates .
Mechanism of Action
The mechanism of action of S-(1-Phenyl-2-hydroxyethyl)glutathione involves its accumulation in renal tubular cells via a probenecid-sensitive transport process. It is then metabolized by gamma-glutamyl transpeptidase and cysteinylglycine dipeptidase to the corresponding cysteine-S-conjugate . This process leads to nephrotoxic effects, characterized by tubular damage and the excretion of various enzymes and metabolites .
Comparison with Similar Compounds
- N-acetyl-S-(1-phenyl-2-hydroxyethyl)-cysteine
- N-acetyl-S-(2-phenyl-2-hydroxyethyl)-cysteine
Comparison: S-(1-Phenyl-2-hydroxyethyl)glutathione is unique in its specific nephrotoxic effects and its role in glutathione conjugation reactions. Compared to similar compounds, it has distinct metabolic pathways and biological activities .
Properties
CAS No. |
64186-97-6 |
|---|---|
Molecular Formula |
C18H25N3O7S |
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2-hydroxy-1-phenylethyl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C18H25N3O7S/c19-12(18(27)28)6-7-15(23)21-13(17(26)20-8-16(24)25)10-29-14(9-22)11-4-2-1-3-5-11/h1-5,12-14,22H,6-10,19H2,(H,20,26)(H,21,23)(H,24,25)(H,27,28)/t12-,13-,14?/m0/s1 |
InChI Key |
CZKKOKOXWRMXOQ-RFHHWMCGSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(CO)SC[C@@H](C(=O)NCC(=O)O)NC(=O)CC[C@@H](C(=O)O)N |
Canonical SMILES |
C1=CC=C(C=C1)C(CO)SCC(C(=O)NCC(=O)O)NC(=O)CCC(C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















